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molecular formula C19H24N2O2 B8605386 4-Cyano-4-(piperidin-1-yl)cyclohexyl benzoate CAS No. 60756-85-6

4-Cyano-4-(piperidin-1-yl)cyclohexyl benzoate

Cat. No. B8605386
M. Wt: 312.4 g/mol
InChI Key: PYZAMTMCPZZWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04446065

Procedure details

4-Benzoyloxycyclohexanone (13.5 g, 62 mmoles), piperidine hydrochloride (8.1 g, 67 mmoles) and potassium cyanide (4.25 g, 65 mmoles) were dissolved in 60 ml of 95% ethanol and 60 ml of water. The mixture was stirred at room temperature for 16 hours (overnight). The resulting solid material was collected by filtration. The filtrate was diluted with 100 ml of water and the solution was extracted with ether. Concentration of the ethereal solution gave more solid material. The combined solid material was recrystallized from 90% ethanol to give 14.5 g of white crystalline solid (mp: 165°-171° C.) in 75% yield.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.[C-:24]#[N:25].[K+]>C(O)C.O>[C:1]([O:9][CH:10]1[CH2:15][CH2:14][C:13]([N:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)([C:24]#[N:25])[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1CCC(CC1)=O
Name
Quantity
8.1 g
Type
reactant
Smiles
Cl.N1CCCCC1
Name
Quantity
4.25 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours (overnight)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid material was collected by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
CUSTOM
Type
CUSTOM
Details
Concentration of the ethereal solution gave more solid material
CUSTOM
Type
CUSTOM
Details
The combined solid material was recrystallized from 90% ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1CCC(CC1)(C#N)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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